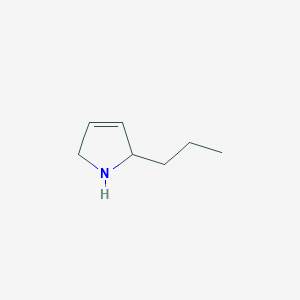

2-Propyl-2,5-dihydro-1H-pyrrole

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks of life, forming the core structures of many biologically active molecules such as alkaloids, vitamins, hormones, and antibiotics. mdpi.com Their prevalence is underscored by the fact that over 85% of all biologically active compounds are or contain a heterocycle, with nitrogen heterocycles being the most frequent. ijnrd.org In fact, approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. ijnrd.orgmdpi.com

The significance of these compounds stems from their diverse chemical properties and their ability to interact with biological systems. The presence of nitrogen atoms in the ring structure can influence the molecule's basicity, polarity, and hydrogen bonding capabilities, all of which are crucial for its biological activity. rsc.org Pyrrole (B145914), a five-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are a particularly important class of these compounds. orientjchem.org

Significance of the 2,5-Dihydro-1H-pyrrole Structural Motif in Academic Research

The 2,5-dihydro-1H-pyrrole ring system, also known as a 3-pyrroline, is a partially saturated derivative of pyrrole. This structural motif is a valuable synthon, or building block, in organic synthesis, providing a versatile platform for the construction of more complex molecules. The presence of a double bond and a stereocenter at the 2-position in derivatives like 2-propyl-2,5-dihydro-1H-pyrrole offers multiple sites for chemical modification.

Academic research has demonstrated the utility of the 2,5-dihydro-1H-pyrrole scaffold in the synthesis of a variety of target molecules. For instance, chiral 2-alkyl-substituted 2,5-dihydropyrroles have been prepared and utilized in the synthesis of pyrrolidine (B122466) alkaloids. acs.org The controlled functionalization of the 2,5-dihydro-1H-pyrrole ring is an active area of research, with methods being developed for stereoselective C-H functionalization. acs.org These synthetic advancements highlight the importance of the 2,5-dihydro-1H-pyrrole motif as a key intermediate for accessing diverse and complex chemical structures.

Below is a table summarizing some of the physical and chemical properties of the parent compound, this compound.

| Property | Value |

| Molecular Formula | C7H13N |

| Molecular Weight | 111.19 g/mol |

| Boiling Point | 151.53 °C (estimated) |

| Physical Form | Solid |

| Purity | 95% |

| CAS Number | 70882-10-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h3,5,7-8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYBMVEFSQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500557 | |

| Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70882-10-9 | |

| Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyl 2,5 Dihydro 1h Pyrrole and Its Functionalized Analogues

Established Synthetic Pathways to the 2,5-Dihydro-1H-pyrrole Core

The synthesis of the 2,5-dihydro-1H-pyrrole core has been approached through various established methods. One of the most common strategies is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.netsemanticscholar.org For the synthesis of N-substituted pyrroles, 2,5-dimethoxytetrahydrofuran (B146720) can be reacted with various amines in the presence of a catalyst like iron(III) chloride in water. organic-chemistry.org Another classical approach involves the ring-closing metathesis (RCM) of diallylamines. For instance, (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been synthesized from N-Boc-diallylamine using RCM, followed by directed alkoxycarbonylation and enzymatic kinetic resolution. carbogen-amcis.com

Catalyst-Free and Solvent-Free Approaches to 2,5-Dihydro-1H-pyrrole Derivatives

In recent years, there has been a significant shift towards greener and more sustainable synthetic methods. Catalyst-free and solvent-free conditions are highly desirable to minimize environmental impact. A green approach for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates involves a one-pot reaction of ethyl pyruvate (B1213749) and aniline (B41778) derivatives without any catalyst or solvent. researchgate.net Similarly, 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones can be synthesized through a three-component condensation of aldehydes, aromatic amines, and ethyl pyruvate under catalyst-free and solvent-free conditions. researchgate.net These methods offer advantages such as simple procedures, short reaction times, and high yields. researchgate.net

Metal-Catalyzed and Organocatalytic Cyclization Reactions for Dihydropyrroles

Metal-catalyzed and organocatalytic reactions have become powerful tools for the synthesis of dihydropyrroles, offering high efficiency and stereoselectivity.

Metal-Catalyzed Reactions: Rhodium(I) catalysts with small bite-angle diphosphine ligands have been used to catalyze the reaction between aldehydes and propargylic or allylic amines to produce pyrroles and dihydropyrroles, respectively. nih.gov Gold catalysts are also effective. For instance, a gold(I)-catalyzed reaction of alkynyl thioethers with nitrenoids can produce 3-sulfenylated pyrroles. nih.gov A one-pot sequential organo- and gold-catalyzed process has been developed for the enantioselective synthesis of dihydropyrrole derivatives. thieme-connect.com Palladium catalysis has been employed in the addition of indoles to hydroxy 1,6-enynes to yield (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives. rsc.org

Organocatalytic Reactions: Organocatalysis provides a metal-free alternative for the synthesis of chiral dihydropyrroles. An enantioselective one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted 4,5-dihydropyrrole-3-carbaldehydes has been achieved using a chiral organocatalyst. rsc.org This reaction proceeds with high yields and excellent enantio- and diastereoselectivity. rsc.org

Multi-Component Reactions and Cascade Strategies in 2,5-Dihydro-1H-pyrrole Synthesis

Multi-component reactions (MCRs) and cascade strategies are highly efficient for building molecular complexity from simple starting materials in a single step.

A three-component assembly of highly substituted pyrroles can be achieved through a cascade process combining a Rh(I)-catalyzed hydroacylation with a Suzuki-type coupling. nih.gov Another example is a one-pot nitro-Mannich/hydroamination cascade for the direct synthesis of 2,5-disubstituted pyrroles from imines and nitro alkynes, catalyzed by a base and a gold(I) catalyst. rsc.org A cascade synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst has also been reported, which can be applied to the preparation of biologically active compounds. nih.gov Furthermore, an unprecedented synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines is achieved through a sequential [3+2] cycloaddition of azomethine ylides with maleimides followed by intramolecular lactamization. rsc.org

Diastereoselective and Enantioselective Syntheses of Substituted 2,5-Dihydro-1H-pyrroles

The development of stereoselective methods is crucial for the synthesis of chiral dihydropyrroles, which are important building blocks for pharmaceuticals.

Diastereoselective Synthesis: A palladium hydride-catalyzed 1,5-addition/N-1,4-addition cascade reaction has been established to construct polysubstituted dihydropyrrole skeletons with high yield and excellent diastereoselectivity (>20:1). nih.gov

Enantioselective Synthesis: An enantioselective protocol for the synthesis of enantioenriched dihydropyrroles has been developed using a palladium-catalyzed cascade reaction. nih.gov Organocatalytic 1,3-dipolar cycloaddition of azomethine ylides generated from α-arylglycine esters with alkynes provides an efficient way to access both diastereomers of 2,5-dihydropyrroles with good enantioselectivities. rsc.org Isothiourea-mediated catalysis has been used in a Michael addition-lactonization/lactamization cascade to produce 3,5,6-substituted dihydropyridinones with high enantioselectivity (typically >90% ee). nih.gov

Skeletal Editing and Molecular Recasting Strategies for Pyrrole (B145914) Frameworks

Skeletal editing and molecular recasting are innovative strategies that allow for the modification of the core structure of a molecule. These techniques offer powerful tools for structural diversification. researchgate.netacs.orgacs.org

A novel molecular editing method, termed the skeletal recasting strategy, utilizes the 1,3-dipolar property of azoalkenes to transform simple pyrroles into fully substituted pyrroles. acs.orgnih.gov This one-pot reaction, promoted by phosphoric acid, involves dearomative deconstruction and rearomative reconstruction steps. acs.orgnih.gov Another approach involves a Diels-Alder reaction of N-Boc pyrroles with alkynes to form N-bridged compounds, which can then be converted to benzene (B151609) or naphthalene (B1677914) derivatives. researchgate.net Ring-contraction strategies have also been explored, for instance, in the synthesis of contracted porphyrins and calixpyrroles. nih.govrsc.org An electrochemical ring-contraction of Hantzsch esters and their pyridine (B92270) derivatives has been developed to obtain polysubstituted pyrroles. rsc.org A modular synthesis of polysubstituted pyrroles from 2,5-dihydrothiophenes has been developed, which proceeds via a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction. nih.govacs.org

Conversion of 2,5-Dihydro-1H-pyrrole Products to Pyrrolidines and Other Heterocycles

2,5-Dihydro-1H-pyrroles are versatile intermediates that can be converted into other important heterocyclic structures, most notably pyrrolidines. The reduction of the double bond in the dihydropyrrole ring leads to the corresponding pyrrolidine (B122466). For example, dihydropyrroles synthesized via rhodium-catalyzed hydroacylation can be derivatized to pyrrolidines. nih.gov Biocatalytic methods, using enzymes like transaminases and reductive aminases, can convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines via a dihydropyrrole intermediate. acs.org

Furthermore, the functional groups on the dihydropyrrole ring can be manipulated to create more complex structures. For instance, a dirhodium tetracarboxylate-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole results in a highly enantio- and diastereoselective C-H functionalization at the α-nitrogen position. acs.org The resulting functionalized dihydropyrroles can then undergo further transformations, such as cyclopropanation, to generate complex 3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.org

Chemical Reactivity and Transformation Studies of 2 Propyl 2,5 Dihydro 1h Pyrrole Systems

Electrophilic and Nucleophilic Attack on the 2,5-Dihydro-1H-pyrrole Ring System

The reactivity of the 2,5-dihydro-1H-pyrrole ring is characterized by the interplay between the electron-rich double bond and the nitrogen atom. The presence of a 2-propyl substituent introduces steric and electronic effects that modulate the regioselectivity and stereoselectivity of various reactions.

Electrophilic Attack: The double bond in the 2,5-dihydro-1H-pyrrole ring is susceptible to attack by electrophiles. In the case of 2-propyl-2,5-dihydro-1H-pyrrole, the directing effect of the nitrogen atom and the steric hindrance from the propyl group are competing factors. Generally, electrophilic addition to the double bond is a common reaction pathway. lumenlearning.commasterorganicchemistry.com For instance, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can lead to the formation of dihalogenated pyrrolidines. lumenlearning.com The regioselectivity of this addition would be influenced by the stability of the resulting carbocation intermediate.

Nitration and sulfonation are also classic electrophilic aromatic substitution reactions that can be adapted for heterocyclic systems. masterorganicchemistry.com The reaction of this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would likely result in the introduction of a nitro group, with the position of substitution being directed by the existing propyl group and the nitrogen atom. masterorganicchemistry.com

Nucleophilic Attack: The nitrogen atom in the 2,5-dihydro-1H-pyrrole ring possesses a lone pair of electrons, making it a nucleophilic center. It can react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. The presence of the 2-propyl group can sterically hinder the approach of bulky electrophiles to the nitrogen atom.

Furthermore, the carbon atoms of the double bond can also be subject to nucleophilic attack, particularly if the ring is activated by an electron-withdrawing group or through the formation of an iminium ion intermediate.

Functional Group Interconversions of Substituents on this compound

The propyl group and any other substituents on the this compound ring can undergo a variety of functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives with specific properties.

Common functional group interconversions include: vanderbilt.edu

Oxidation of the propyl group: The alkyl side chain can be oxidized to introduce functional groups like hydroxyl, carbonyl, or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Halogenation of the propyl group: Free radical halogenation can introduce halogen atoms onto the propyl side chain, creating new sites for further functionalization.

Modification of other substituents: If other functional groups are present on the ring, they can be modified through standard organic transformations such as reduction of a nitro group to an amine, hydrolysis of an ester to a carboxylic acid, or conversion of a ketone to an alcohol. vanderbilt.edu

A summary of potential functional group interconversions is presented in the table below.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Alkyl (Propyl) | KMnO₄, heat | Carboxylic Acid |

| Alkyl (Propyl) | NBS, light | Bromoalkyl |

| Nitro | H₂, Pd/C | Amine |

| Ester | LiAlH₄ | Alcohol |

| Ketone | NaBH₄ | Alcohol |

Regioselective and Chemoselective Transformations of Pyrrole (B145914) Derivatives

The development of regioselective and chemoselective reactions is a key focus in the synthesis of complex molecules containing the 2,5-dihydro-1H-pyrrole core. The interplay of different functional groups and the inherent reactivity of the ring system allows for selective transformations.

Regioselectivity: In reactions involving electrophilic attack on the double bond, the regioselectivity is often governed by the stability of the intermediate carbocation. For this compound, the position of attack will be influenced by the electronic and steric effects of the propyl group. Recent studies on substituted pyrroles have demonstrated that regioselective oxidation can be achieved, leading to the introduction of an oxygen atom at a specific position. nih.gov

Chemoselectivity: When multiple reactive sites are present in a molecule, chemoselective reactions target a specific functional group while leaving others intact. For instance, the reduction of a 2-acyl-N-sulfonylpyrrole can be controlled to selectively reduce either the acyl group or the pyrrole ring, leading to the formation of 2-alkylpyrroles or 3-pyrrolines, respectively, by varying the hydride source and solvent. rsc.orgnih.gov This principle can be extended to this compound derivatives bearing other reducible functional groups.

The following table highlights examples of regioselective and chemoselective transformations.

| Substrate | Reagent(s) | Transformation | Selectivity |

| 3-Substituted Pyrrole | Sulfoxide, Ac₂O, Brønsted acid | Dearomative oxidation | Regioselective nih.gov |

| 2-Acyl-N-sulfonylpyrrole | Specific hydride source/solvent | Reduction of acyl group or pyrrole ring | Chemoselective rsc.orgnih.gov |

| Internal Alkynes and 2-Amino-3-iodoacrylates | Palladium catalyst | Cyclization | Regioselective researchgate.net |

Oxidative and Reductive Manipulations of the 2,5-Dihydro-1H-pyrrole Nucleus

Oxidative and reductive reactions on the 2,5-dihydro-1H-pyrrole nucleus provide access to a range of related heterocyclic systems, including pyrroles, pyrrolidines, and functionalized derivatives.

Oxidation: The 2,5-dihydro-1H-pyrrole ring can be oxidized to the corresponding aromatic pyrrole. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The presence of the 2-propyl group would result in the formation of 2-propyl-1H-pyrrole. Furthermore, oxidation of the double bond can lead to the formation of epoxides or diols. imperial.ac.uk For example, reaction with a peroxy acid like m-chloroperbenzoic acid (m-CPBA) could yield the corresponding epoxide. researchgate.net

Reduction: The double bond in this compound can be readily reduced to yield the corresponding saturated pyrrolidine (B122466), 2-propylpyrrolidine. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The stereochemistry of the reduction can be influenced by the catalyst and reaction conditions.

The following table summarizes key oxidative and reductive transformations.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | MnO₂ or DDQ | 2-Propyl-1H-pyrrole | Oxidation (Aromatization) researchgate.net |

| This compound | m-CPBA | 2-Propyl-5,6-epoxy-pyrrolidine | Oxidation (Epoxidation) researchgate.net |

| This compound | H₂, Pd/C | 2-Propylpyrrolidine | Reduction (Hydrogenation) |

Spectroscopic Characterization and Advanced Structural Analysis of 2 Propyl 2,5 Dihydro 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-propyl-2,5-dihydro-1H-pyrrole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR spectra of 2,5-dihydro-1H-pyrrole derivatives, the protons on the pyrroline (B1223166) ring and the propyl substituent exhibit characteristic chemical shifts. For instance, the olefinic protons of the 2,5-dihydro-1H-pyrrole ring typically appear in a distinct region of the spectrum. The protons of the propyl group, including the methyl and methylene (B1212753) protons, can be assigned based on their multiplicity and coupling constants. Two-dimensional NMR techniques, such as HMQC and HMBC, are instrumental in definitively assigning proton and carbon signals, especially in complex derivatives. mdpi.com

For example, in a study of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, ¹H NMR in DMSO-d₆ revealed distinct signals for the methyl protons and the protons of the substituent groups. mdpi.com The presence of both Z and E stereoisomers in solution was also identified through NMR, highlighting the technique's power in conformational analysis. mdpi.com The chemical shifts provide valuable information about the electronic environment of the nuclei, which is influenced by the substituents on the pyrrole (B145914) ring.

Table 1: Representative ¹H NMR Data for a 2,5-Dihydro-1H-pyrrole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH | 9.23 - 9.54 | s | - |

| Phenyl-H | 6.74 - 7.80 | m | - |

| CH₃ | 1.76 - 1.87 | s | - |

Data adapted from a study on N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For 2-substituted pyrrole derivatives, the fragmentation pathways are significantly influenced by the nature of the substituent at the 2-position. nih.gov Common fragmentation pathways include the loss of small molecules like water (H₂O), alcohols, and aldehydes, as well as cleavage of the side chain. nih.gov For instance, derivatives with non-aromatic side chains at the 2-position often exhibit losses of alcohols and C₃H₆. nih.gov The molecular ion of 2-propyl-1H-pyrrole is expected at an m/z of approximately 109.

Table 2: Key Mass Spectrometry Data for Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |

| 2,5-dihydro-1H-pyrrole | C₄H₇N | 69.1051 | Varies with derivative |

| 2-propyl-1H-pyrrole | C₇H₁₁N | 109.17 | Loss of alkyl fragments |

Data sourced from NIST Chemistry WebBook and other literature. nist.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes.

The N-H stretching vibration in the pyrrole ring typically appears as a noticeable band in the spectrum. researchgate.net For the parent 2,5-dihydro-1H-pyrrole, the FT-IR spectrum shows distinct peaks that can be assigned to various bond vibrations. nist.gov The presence of a C=C double bond within the dihydro-pyrrole ring will also give rise to a characteristic stretching vibration. Furthermore, the C-H stretching and bending vibrations of the propyl group and the pyrrole ring can be identified. In more complex derivatives, such as those with carbonyl groups, the C=O stretching frequency provides a strong and easily identifiable peak.

Table 3: Characteristic FT-IR Absorption Bands for 2,5-Dihydro-1H-pyrrole

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C-H | Stretching | ~2800-3000 |

| C=C | Stretching | ~1650 |

| N-H | Bending | Varies |

Data is generalized from typical values for these functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. For derivatives of 2,5-dihydro-1H-pyrrole, this technique has been instrumental in confirming molecular geometries and intermolecular interactions.

Studies on various pyrrole derivatives have revealed detailed structural information. For example, the crystal structure of 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole showed that the two pyrrole rings are nearly perpendicular to each other. nih.gov In another study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, X-ray diffraction confirmed the presence of distinct Z and E stereoisomers in the solid state. mdpi.com The planarity of the pyrrole ring system and any distortions can be precisely determined. mdpi.com These studies also elucidate intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. researchgate.net For instance, in certain pyrrole derivatives, N-H···π interactions connect molecules into layers. nih.gov

Table 4: Selected Crystallographic Data for a Pyrrole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.048 |

| b (Å) | 7.312 |

| c (Å) | 9.024 |

| β (°) | 100.78 |

Data for 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole. nih.gov

Chiroptical Properties and Stereochemical Elucidation of Chiral 2,5-Dihydro-1H-pyrrole Analogues

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying the stereochemistry of chiral molecules. For chiral analogues of 2,5-dihydro-1H-pyrrole, these methods provide information about the absolute configuration and conformational preferences.

The development of chiral organic materials with strong chiroptical responses is an active area of research. nih.govrsc.org The chiroptical properties of these molecules are highly sensitive to their three-dimensional structure. For natural product-derived chiral pyrrolidine-2,5-diones, chiroptical spectroscopic methods, in conjunction with single-crystal XRD data, have been used to ascertain their absolute configurations. nih.gov The synthesis of chiral spherical aromatic amides has also demonstrated the use of chiral column chromatography to separate enantiomers, which exhibit mirror-image CD spectra. rsc.org The study of these properties is crucial for applications in areas like enantioselective sensing and circularly polarized luminescence. nih.govrsc.org The optical properties of some fluorescent diaminoterephthalates, which can be considered related structures, show a dependence on the hydrogen-bonding ability of the solvent, indicating their potential as chiroptical sensors. metu.edu.tr

Computational and Theoretical Investigations of 2 Propyl 2,5 Dihydro 1h Pyrrole Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical systems. youtube.com For 2-Propyl-2,5-dihydro-1H-pyrrole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized geometry. nih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Studies on similar five-membered heterocyclic rings, like 2,5-dihydropyrrole, have shown that the ring is typically puckered. acs.org For instance, the CNC plane can be inclined with respect to the plane of the four carbon atoms. acs.org Furthermore, DFT can elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. youtube.comresearchgate.net This information is fundamental for predicting the molecule's reactivity and spectroscopic behavior. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Dihydropyrrole Ring System

| Parameter | Value |

| C-N Bond Length | ~1.46 Å |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.51 Å |

| C-N-C Angle | ~109° |

| Dihedral Angle (Puckering) | ~20-25° |

| Note: These are representative values and can vary based on the specific derivative and computational method. |

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the reactivity and interaction patterns of molecules like this compound. researchgate.netchemrxiv.org These descriptors quantify various electronic properties that govern how a molecule will behave in a chemical reaction.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Global Hardness and Softness: These parameters describe the resistance of a molecule to change its electron configuration.

Electronegativity and Chemical Potential: These relate to the molecule's ability to attract electrons.

Electrophilicity Index: This descriptor quantifies the electrophilic nature of a molecule. nih.gov

These descriptors are used to build models that can predict various chemical phenomena, from reaction rates to the selectivity of reactions. rsc.orgnih.gov For instance, the local reactivity can be assessed through analyses like the Molecular Electrostatic Potential (MEP) and Fukui functions, which identify the most likely sites for electrophilic and nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. researchgate.net |

| Global Hardness (η) | Measures resistance to deformation of the electron cloud. |

| Global Softness (S) | The reciprocal of global hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking studies are essential for understanding their potential interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net

The process involves placing the ligand (the pyrrole (B145914) derivative) into the binding site of a target protein and evaluating the binding affinity using a scoring function. vlifesciences.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov The results of docking studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that enhance binding. mdpi.com For example, studies on pyrrole derivatives have been used to design inhibitors for enzymes like cyclooxygenases (COX-1 and COX-2). nih.govacs.org

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | Strong directional interactions between a hydrogen atom and an electronegative atom (e.g., O, N). |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interactions | Noncovalent interaction between a cation and the face of an electron-rich pi system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com For pyrrole derivatives, QSAR studies are used to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. nih.govdergipark.org.tr This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

A QSAR model is typically developed by:

Compiling a dataset of compounds with known activities.

Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the activity. nih.govnih.gov

Validating the model to ensure its predictive power. acs.org

QSAR models have been successfully applied to various pyrrole derivatives to predict activities such as anti-inflammatory and antituberculosis effects. nih.govdergipark.org.tr

Aromaticity Analysis and Electronic Properties of Dihydropyrrole Rings

Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar, and conjugated molecules. youtube.com While pyrrole itself is aromatic, the 2,5-dihydropyrrole ring in this compound is not fully aromatic due to the presence of sp3-hybridized carbon atoms, which disrupts the continuous conjugation. youtube.com

However, the electronic properties of the dihydropyrrole ring are still of significant interest. Computational methods can be used to analyze the degree of electron delocalization and the magnetic properties associated with aromaticity. mdpi.comrsc.org Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the aromatic character. mdpi.comnih.gov Even in non-aromatic or partially aromatic systems, these analyses provide insights into the electronic structure and stability of the ring. nih.gov The electronic properties of the dihydropyrrole ring can be further tuned by the introduction of substituents, which can influence the electron density distribution and reactivity of the molecule. researchgate.netchalmers.se

Structure Activity Relationship Sar Investigations of 2 Propyl 2,5 Dihydro 1h Pyrrole Derivatives

Influence of Ring Substituents on Basicity and Reaction Pathways

The chemical character of the 2,5-dihydro-1H-pyrrole ring is significantly influenced by the nature and position of its substituents. These modifications can alter the electron density distribution within the ring, thereby affecting its basicity and preferred reaction pathways. The basicity of the nitrogen atom is a crucial parameter, as it often governs the compound's ability to form ionic interactions with biological targets and influences its pharmacokinetic profile.

Studies on analogous five-membered carbocyclic rings, such as cyclopentadiene, provide insights into these electronic effects. Research indicates that the aromaticity, and by extension the electronic nature of the ring, tends to decrease upon substitution, regardless of the electronic character of the substituent. researchgate.netrsc.org Electron-donating groups, particularly hydroxyl groups, can destabilize the corresponding anion to a greater extent than electron-accepting groups. rsc.org Extrapolating to the 2,5-dihydro-1H-pyrrole system, electron-donating substituents on the ring would be expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity. Conversely, electron-withdrawing groups would decrease basicity.

Substituents also play a critical role in directing synthetic reaction pathways. For instance, the synthesis of 1H-pyrrole-2,5-dione derivatives from N³-substituted amidrazones and 2,3-dimethylmaleic anhydride (B1165640) shows that the anhydride's structure facilitates this specific reaction course, highlighting how reactants' substituents can determine the final product. mdpi.com In natural product formation, pyridine (B92270) aromatic compounds, which are structurally related to pyrroles, are typically formed through the dehydration cyclization of amines and aldehydes, a pathway sensitive to the nature of the reacting components. mdpi.com

Impact of Side Chain Modifications on Molecular Recognition and Binding

Modifications to the side chains of pyrrole (B145914) derivatives, such as the 2-propyl group in the parent compound, have a profound impact on molecular recognition and binding affinity. Side chains are critical mediators of a molecule's interaction with its environment, influencing everything from solubility to the precise fit within a receptor's binding pocket. rsc.org

The properties of side chains play a crucial role in molecular packing and the microstructure of thin films, which can strongly affect charge transport properties in polymeric materials based on pyrrole structures like diketopyrrolopyrrole (DPP). rsc.org Research on DPP-based copolymers has shown that a subtle balance between the hydrophobicity and hydrophilicity of different side chains is a powerful strategy for altering molecular packing and improving charge transport. rsc.org Further studies demonstrate that incorporating amide-containing alkyl side chains can modulate the mechanical properties of conjugated polymers by reducing crystallinity, which in turn enhances stretchability without disrupting the core π-conjugation. rsc.org

In the context of biological targets, side-chain conformation is a key element of the binding mechanism. nih.gov Large-scale analyses of protein-protein interactions reveal that long side chains (with three or more dihedral angles) are frequently subject to significant conformational transitions upon binding, while shorter side chains typically undergo more localized adjustments. nih.gov For pyrrole-based cannabinoid receptor agonists, it has been shown that the 3-naphthoyl group, which acts as a key side chain, can be replaced by other moieties, such as an amide group, while still retaining moderate binding affinity. nih.gov This indicates that strategic modification of side chains can be used to fine-tune receptor interactions and optimize biological activity. nih.gov

Stereochemical Effects on Chemical and Biological Activities

Stereochemistry is a critical determinant of biological activity, as chiral molecules often interact differently with the inherently chiral environment of biological systems, such as enzymes and receptors. nih.gov The spatial arrangement of atoms can dictate the efficacy of drug-target binding, membrane permeability, and metabolic stability. nih.gov

Investigations into nature-inspired compounds like 3-Br-acivicin, which features a core structure analogous to pyrrole derivatives, reveal the pivotal role of chirality. nih.gov When the antimalarial activity of 3-Br-acivicin isomers was assessed, only the (5S, αS) isomers displayed significant antiplasmodial effects. nih.gov This stereospecificity suggests that the uptake of these compounds into the cell may be mediated by a stereoselective transport system, such as the L-amino acid transport system known to facilitate acivicin's membrane permeability. nih.gov

For the methyl ester derivatives of 3-Br-acivicin, the difference in potency between stereoisomers was stark. The naturally configured isomer exhibited potent activity, whereas its enantiomer was approximately 10-fold less potent, and its diastereoisomers were effectively inactive. nih.gov This trend underscores that a specific three-dimensional structure is required for optimal biological function, likely due to precise orientational requirements within the target's binding site. nih.gov

Table 1: Influence of Stereochemistry on Antimalarial Activity of 3-Br-Acivicin Derivatives Data sourced from a study on Plasmodium falciparum strains. nih.gov

Compound Stereochemistry IC₅₀ (P. falciparum D10) IC₅₀ (P. falciparum W2) Methyl Ester Derivative 2a (5S, αS) - Natural Potent Potent Methyl Ester Derivative 2d (5R, αR) - Enantiomer ~10-fold less potent than 2a ~10-fold less potent than 2a Methyl Ester Derivative 2b Diastereoisomer Inactive (> 15 µM) Inactive (> 15 µM) Methyl Ester Derivative 2c Diastereoisomer Inactive (> 15 µM) Inactive (> 15 µM)

Correlation of Molecular Descriptors with Biological Efficacy

The development of potent and selective therapeutic agents can be significantly accelerated by using computational methods to correlate molecular descriptors with biological efficacy. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, enabling researchers to build predictive models that link physicochemical properties of molecules to their biological activities. nih.gov

A notable application of this strategy involved the design of novel pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes. nih.gov By employing a field-based QSAR (FB-QSAR) approach, researchers were able to identify key structural features required for potent and selective inhibition of COX-1 and COX-2. nih.gov This computational guidance led to the successful synthesis of compounds with high potency for COX-2, as well as others with heightened inhibitory activity against COX-1, demonstrating the power of QSAR in navigating chemical space. nih.gov

Other computational tools, such as the PASS (Prediction of Activity Spectra for Substances) application, utilize 2D structural descriptors to predict the likely mechanisms of action for new compounds. mdpi.com By calculating the probability of a compound being active (Pa) versus inactive (Pi) for various biological targets, this method can identify promising candidates and potential off-target effects early in the discovery process. mdpi.com For a series of novel pyrrole derivatives, PASS analysis identified several probable antitumor mechanisms, which were later supported by in vitro cytotoxicity assays. mdpi.comnih.gov These predictive approaches allow for a more focused and efficient evaluation of new chemical entities.

Strategic Modifications for Optimized Bioactivity Profiles

The optimization of a lead compound into a viable drug candidate involves a series of strategic modifications designed to enhance its bioactivity profile. These strategies are guided by SAR data and often involve a multi-pronged approach to improve potency, selectivity, and pharmacokinetic properties. mdpi.com

One common strategy is the modification of side chains to fine-tune interactions with the biological target. rsc.org In the development of DPP-based polymers, for example, a deliberate balancing of hydrophobic and hydrophilic side chains was used to alter molecular packing and dramatically improve charge carrier mobility. rsc.org Another approach involves introducing specific functional groups to impart new properties; incorporating amide-containing alkyl chains into DPP polymers was found to enhance their mechanical properties by introducing hydrogen bonding. rsc.org

Altering the core heterocyclic structure is another powerful strategy. In the design of COX inhibitors, a meticulous exploration of a large compound library, guided by QSAR models, led to the identification of a 1,2,3,5-tetra-substituted pyrrole skeleton as a promising scaffold. nih.gov Similarly, in the development of cannabinoid agonists, superposition of known active compounds was used to identify positions 1, 3, and 4 of the pyrrole nucleus as amenable to modification, leading to new derivatives with varied receptor affinities and partial agonist properties. nih.gov

Furthermore, increasing the rigidity of a molecule by reducing the number of rotatable bonds can be beneficial for maintaining an active conformation and enhancing activity. mdpi.com The strategic replacement of flexible chains with more rigid ring structures, such as a benzene (B151609) ring, can lock the molecule into a more favorable orientation for binding. mdpi.com These diverse medicinal chemistry strategies are essential for systematically refining the structure of 2-propyl-2,5-dihydro-1H-pyrrole derivatives to achieve optimal therapeutic performance.

Table 2: Summary of Strategic Modifications and Their Outcomes

Modification Strategy Example Observed Outcome Reference Side-Chain Engineering (Hydrophobicity/Hydrophilicity) Varying side chains on DPP-DPP copolymers Altered molecular packing and improved charge transport properties Side-Chain Engineering (Functional Groups) Incorporation of amide-containing alkyl chains in DPP polymers Reduced crystallinity and enhanced mechanical stretchability nih.gov Core Scaffold Modification Synthesis of 1,2,3,5-tetra-substituted pyrrole derivatives Identification of potent and selective COX-2 inhibitors rsc.org Bioisosteric Replacement Substitution of a 3-naphthoyl group with an amide in cannabimimetics Maintained moderate receptor affinity, demonstrating structural tolerance mdpi.com Conformational Restriction Replacing flexible alkyl chains with rigid aromatic rings Maintains active conformation and can enhance activity nih.gov

Table of Mentioned Compounds

Biological Activities and Mechanistic Insights of 2 Propyl 2,5 Dihydro 1h Pyrrole Derivatives in in Vitro Systems

Antimicrobial and Antibacterial Activity, Including Biofilm Inhibition

Pyrrole (B145914) derivatives have demonstrated notable antimicrobial and antibacterial properties. nih.govresearchgate.net Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have been specifically highlighted for their potent activity against resistant bacterial strains. researchgate.net

A significant aspect of their antibacterial action is the inhibition of biofilm formation, a key factor in bacterial resistance to antimicrobial agents. nih.gov Dihydro-pyrrol-2-one (DPO) derivatives, for instance, have been synthesized and shown to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov Studies indicate that some of these derivatives can achieve over 50% inhibition of biofilm at a concentration of 50μg/mL. nih.gov The mechanism behind this anti-biofilm activity is linked to the inhibition of mannitol (B672) dehydrogenase (MDH) and the reduction of extracellular DNA (eDNA) content in the biofilm. nih.gov Molecular docking simulations have further supported the strong interaction between DPO derivatives and these targets. nih.gov

Furthermore, 1H-pyrrole-2,5-dicarboxylic acid (PT22), a natural pyrrole derivative, has been identified as a quorum-sensing (QS) inhibitor. It has been shown to enhance the efficacy of antibiotics like gentamycin and piperacillin (B28561) against Pseudomonas aeruginosa, highlighting its potential as an antibiotic accelerant. nih.govnih.govfrontiersin.org

Antifungal and Antiparasitic Activity Investigations

In addition to their antibacterial effects, pyrrole derivatives have been investigated for their antifungal properties. nih.govresearchgate.net Certain synthesized pyrrole compounds have demonstrated efficacy against various fungal strains. nih.gov For example, 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione have been described as having antifungal activities. mdpi.com While the primary focus of many studies has been on antibacterial and anticancer effects, the potential for antifungal applications remains a significant area of research.

Anticancer and Antiproliferative Effects at the Cellular Level

The anticancer and antiproliferative effects of 2-Propyl-2,5-dihydro-1H-pyrrole derivatives are among their most extensively studied biological activities. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms. researchgate.netnih.gov

Cell Proliferation and Apoptosis: Several pyrrole derivatives have demonstrated significant antiproliferative activity against cancer cells. nih.gov For instance, certain 2,5-dihydro-1H-pyrrole-2-carboxylates have shown micromolar inhibitory efficacy against breast cancer MCF-7 cell lines. researchgate.net Some derivatives induce apoptosis in malignant cells and can trigger S-phase cell cycle arrest. nih.govnih.gov One particular study found that a novel pyrrole hydrazone was selective against human melanoma cells with an IC50 value of 44.63 ± 3.51 μM, an effect correlated with its ability to induce apoptosis and cause S-phase cell cycle arrest. nih.gov

Migration and Invasion: Metastasis is a primary cause of mortality in cancer patients, and the inhibition of cancer cell migration and invasion is a critical therapeutic goal. Thiazole derivatives have been designed and synthesized to potently inhibit these processes in metastatic cancer cells. nih.gov One of the most effective compounds, 5k, demonstrated an IC50 value of 176 nM in migration assays and significantly blocked both migration and invasion in various cancer cell lines without apparent cytotoxicity. nih.gov The underlying mechanism appears to involve the disruption of the actin cytoskeleton, specifically by reducing cellular f-actin and preventing the localization of fascin (B1174746) to membrane protrusions necessary for cell movement. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and receptors.

FGFR Inhibitors: Aberrant signaling of the fibroblast growth factor receptor (FGFR) pathway is a known oncogenic driver in many solid tumors. nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been developed as irreversible covalent inhibitors of FGFR1-4. nih.gov For example, the compound PRN1371 is a highly selective and potent inhibitor of FGFR1-4. nih.gov Other novel series of FGFR1 inhibitors bearing indazole, benzothiazole, and 1H-1,2,4-triazole scaffolds have also been designed and evaluated. nih.gov One such indazole derivative demonstrated an IC50 of 3.3 nM for FGFR1 inhibitory activity and 468.2 nM for cellular activity. nih.gov

Topoisomerase II and Other Kinase Inhibition: Pyrrole indolin-2-one is a key structure in some inhibitors of receptor tyrosine kinases (RTKs), such as VEGFRs and PDGFRs, which are crucial for anti-angiogenesis. cancertreatmentjournal.com Modifications to the pyrrole moiety of these compounds can significantly influence their kinase selectivity and inhibitory activity. cancertreatmentjournal.com Furthermore, some pyrrole derivatives act as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin and disrupting microtubule dynamics, which is essential for cell division. nih.gov

InhA Enzyme: The InhA enzyme is a target for antitubercular drugs. While direct studies on this compound derivatives as InhA inhibitors are not extensively detailed in the provided context, the broad antimicrobial and specifically antitubercular potential of pyrrole derivatives suggests this as a plausible area of investigation.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govfrontiersin.org Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. frontiersin.org As mentioned earlier, the natural pyrrole derivative 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a QS inhibitor in Pseudomonas aeruginosa. nih.govnih.govfrontiersin.org It achieves this by reducing the production of QS-related virulence factors like pyocyanin (B1662382) and rhamnolipid and by downregulating the expression of QS-related genes. nih.gov

Modulation of Stem/Progenitor Cell Self-Renewal in Research Models

Research has explored the role of certain derivatives in modulating the self-renewal of stem and progenitor cells. A sulfamoyl benzoate (B1203000) derivative, an inhibitor of p18, has been shown to enhance the self-renewal of human long-term hematopoietic stem cells (HSCs) in ex vivo cultures. nih.gov This suggests that targeting specific cellular pathways with such compounds could have significant implications for regenerative medicine and stem cell therapies. While not directly a this compound, this highlights the potential for related small molecules to influence stem cell fate. The use of synthetic polymers, such as poly(methyl vinyl ether-alt-maleic anhydride), has also been shown to support the long-term self-renewal of human pluripotent stem cells. nih.gov

Anti-inflammatory Activities and Related Cellular Responses

Pyrrole derivatives have demonstrated significant anti-inflammatory properties. nih.gov These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

For example, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and found to act as cholesterol absorption inhibitors, which in turn suppressed the formation of macrophage-derived foam cells and the associated inflammatory response. nih.gov One of the most active compounds reduced the secretion of LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. nih.gov

Other studies have focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov A series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives were found to influence the activity of COX-1, COX-2, and LOX. nih.gov Additionally, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Advanced Applications of 2 Propyl 2,5 Dihydro 1h Pyrrole Scaffolds in Chemical Science and Technology

Utilization as Intermediates in Organic Synthesis for Complex Molecules

The 2,5-dihydro-1H-pyrrole scaffold is a valuable intermediate in organic synthesis due to its inherent reactivity and stereochemical potential. The double bond and the nitrogen heteroatom provide multiple sites for functionalization, allowing for the construction of more complex, often biologically active, molecules.

Recent research has demonstrated the utility of N-protected 2,5-dihydro-1H-pyrroles in highly selective C-H functionalization reactions. For instance, dirhodium tetracarboxylate-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates lead to exceptionally enantioselective and diastereoselective C-H functionalization at the C2 position, adjacent to the nitrogen atom. nih.govacs.org This method provides a direct route to chiral pyrrolidine (B122466) derivatives, which are core structures in many pharmaceutical compounds. The utility of this transformation has been showcased in the total synthesis of complex natural products like (-)-dragocin D. nih.govacs.org

Furthermore, the double bond in the 2,5-dihydropyrrole ring is amenable to various addition and cycloaddition reactions. Palladium-catalyzed additions of indoles to hydroxy 1,6-enynes have been developed to produce (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives, demonstrating the scaffold's capacity for constructing intricate polycyclic systems. rsc.org Additionally, catalyst-free and solvent-free condensation reactions involving ethyl pyruvate (B1213749) and aniline (B41778) derivatives have been established to afford functionalized 2,5-dihydro-1H-pyrrole-2-carboxylates, highlighting a green chemistry approach to these valuable intermediates. researchgate.net Solid-phase synthesis methodologies have also been employed to rapidly generate libraries of diverse 2,5-dihydro-1H-pyrrole derivatives for high-throughput screening. nih.gov

Table 1: Synthetic Transformations of 2,5-Dihydro-1H-pyrrole Scaffolds

| Transformation | Reagents/Catalyst | Product Type | Application Example | Reference(s) |

|---|---|---|---|---|

| Asymmetric C-H Functionalization | Aryldiazoacetates / Rh₂(S-PTAD)₄ | Chiral α-aryl-pyrrolidines | Synthesis of (-)-dragocin D | nih.govacs.org |

| Pd-catalyzed Addition | Indoles, Hydroxy 1,6-enynes / Pd catalyst | (E)-3-styryl-2,5-dihydro-1H-pyrroles | Synthesis of complex styryl derivatives | rsc.org |

| Two-component Condensation | Ethyl pyruvate, Aniline derivatives | 2,5-dihydro-1H-pyrrole-2-carboxylates | Catalyst-free synthesis of functionalized pyrrolines | researchgate.net |

Applications in Materials Science and Polymer Chemistry

The pyrrole (B145914) nucleus, readily accessible from the oxidation of 2,5-dihydro-1H-pyrrole, is a fundamental component in the field of materials science, particularly for the creation of conducting polymers. These materials are prized for their unique electronic properties, environmental stability, and processability.

A modular and efficient synthetic route has been developed for 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which serve as versatile building blocks for conjugated polymers. nih.gov This synthesis often utilizes the Paal-Knorr pyrrole synthesis, starting from 1,4-dicarbonyl precursors which can be conceptually derived from the dihydropyrrole structure. The resulting polymers exhibit high thermal stability and are soluble in various organic solvents, which facilitates their use in fabricating electronic devices. nih.gov The ability to easily customize the aryl group on the pyrrole nitrogen and other substituents allows for the fine-tuning of the polymer's electronic and physical properties, such as charge carrier mobility, which is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

The development of bio-based polymers is another area where pyrrole-related structures are gaining attention. While much focus has been on 2,5-furandicarboxylic acid (FDCA) as a bio-based monomer, the principles of creating sustainable polymers from renewable heterocyclic building blocks are broadly applicable. nih.govrsc.orgresearchgate.net The synthesis of polyesters and polyamides from such monomers is a key strategy in reducing reliance on petrochemical feedstocks. rsc.org

Table 2: Properties of Polymers Derived from Pyrrole Scaffolds

| Polymer Type | Monomer Building Block | Key Properties | Potential Applications | Reference(s) |

|---|

Role as Organic Corrosion Inhibitors for Metallic Substrates

Heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms are well-established as effective organic corrosion inhibitors for various metals and alloys, particularly in acidic environments. electrochemsci.orgnih.gov The 2,5-dihydro-1H-pyrrole framework and its derivatives, especially the oxidized 1H-pyrrole-2,5-diones, have demonstrated significant promise in this regard. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The inhibition mechanism involves the interaction of the heteroatoms' lone pair electrons and the π-electrons of the heterocyclic ring with the vacant d-orbitals of the metal atoms. nih.govnih.gov This leads to the formation of a stable, adsorbed film on the metal surface. Studies on derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) have shown that they act as efficient mixed-type inhibitors for carbon steel corrosion in 1 M HCl. researchgate.net Their inhibition efficiency increases with concentration, and the adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface. researchgate.netresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds reduce both anodic metal dissolution and cathodic hydrogen evolution reactions. electrochemsci.orgresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Pyrrole Derivatives on Carbon Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference(s) |

|---|---|---|---|---|

| 1-phenyl-1H-pyrrole-2,5-dione (PPD) | Varies | Increases with concentration | Langmuir | researchgate.net |

| 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) | Varies | Slightly higher than PPD | Langmuir | researchgate.net |

Development of Novel Catalytic Systems Based on 2,5-Dihydro-1H-pyrrole Ligands

The chiral scaffold of pyrrolidine, which is readily produced by the reduction or functionalization of 2,5-dihydro-1H-pyrrole, is a cornerstone in modern asymmetric catalysis. Chiral cis-2,5-disubstituted pyrrolidines have been synthesized and successfully applied as organocatalysts in various enantioselective transformations. rsc.org

These pyrrolidine-based catalysts have proven to be highly effective in promoting reactions such as the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and exceptionally high enantioselectivities (up to >99% ee). rsc.org The defined stereochemistry of the catalyst, derived from the pyrrolidine ring, effectively controls the facial selectivity of the reaction, leading to the formation of a specific enantiomer of the product.

In addition to organocatalysis, ligands derived from the pyrrole scaffold are being explored in transition-metal catalysis. While direct use of 2-propyl-2,5-dihydro-1H-pyrrole as a ligand is less common, the broader family of substituted pyrroles and related heterocycles serve as effective ligands for various metals. For example, iron(II) complexes featuring [P,S]-chelating ligands have been synthesized and shown to be active catalysts for the hydrosilylation of aldehydes and ketones. rsc.org The development of such catalytic systems based on earth-abundant metals is a significant goal in sustainable chemistry. The versatility of the dihydropyrrole core allows for the synthesis of a wide array of substituted ligands, enabling the tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Table 4: Catalytic Applications of Pyrrolidine and Pyrrole-based Systems

| Catalyst/Ligand Type | Reaction Catalyzed | Key Performance Metric(s) | Application Area | Reference(s) |

|---|---|---|---|---|

| Chiral cis-2,5-disubstituted pyrrolidine | Enantioselective Michael Addition | Up to 91% yield, >99% ee | Asymmetric Organocatalysis | rsc.org |

| Hydrido iron(II) complexes with [P,S]-chelating thiophenol ligands | Hydrosilylation of aldehydes and ketones | Good activity under mild conditions | Transition-Metal Catalysis | rsc.org |

Natural Occurrence and Biomimetic Synthetic Approaches to 2,5 Dihydro 1h Pyrrole Containing Natural Products

Identification of Pyrrole (B145914) and Dihydropyrrole Motifs in Natural Alkaloids and Metabolites

The pyrrole and its partially saturated derivative, 2,5-dihydropyrrole, are key structural components in a diverse array of natural products, particularly alkaloids. wiley.com These motifs are biosynthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates. mdpi.comresearchgate.net For instance, the dithiolopyrrolones, a class of antibiotics, feature a unique pyrrolinonodithiole skeleton. mdpi.comnih.gov Notable examples include holomycin, thiolutin, and aureothricin. mdpi.comnih.gov Marine organisms are a particularly rich source of pyrrole-containing alkaloids, such as the oroidin (B1234803) and sceptrin (B1680891) families of alkaloids isolated from marine sponges.

The identification of these heterocyclic moieties within complex natural product structures relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical architecture of these molecules.

Isolation and Characterization Strategies for Natural Products Featuring the 2,5-Dihydro-1H-pyrrole Core

The journey from a biological source to a pure, characterized natural product containing the 2,5-dihydro-1H-pyrrole core involves a series of meticulous steps. rsc.org The initial stage is the extraction of metabolites from the source organism, which can be a plant, marine sponge, or microbial culture. mdpi.comrsc.orgnih.gov This is typically followed by a variety of chromatographic techniques to separate the complex mixture of compounds. rsc.orgnih.gov

Common Isolation Techniques:

Solvent Extraction: Utilizing solvents of varying polarities to selectively extract compounds from the biological matrix.

Column Chromatography: A fundamental separation technique using a solid stationary phase and a liquid mobile phase to separate compounds based on their affinity for the two phases.

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that is often the final step in purification to obtain a pure compound. rsc.org

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods.

Key Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement. ¹H and ¹³C NMR are standard experiments. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as N-H and C=C bonds characteristic of the 2,5-dihydropyrrole ring. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which can be useful for identifying conjugated systems. |

Total Synthesis and Semisynthesis of Natural Products Derived from 2,5-Dihydro-1H-pyrroles

The total synthesis of natural products containing the 2,5-dihydro-1H-pyrrole ring is a significant area of research in organic chemistry. acs.org These synthetic efforts not only confirm the structure of the natural product but also provide access to larger quantities of the compound for biological evaluation and can lead to the creation of novel analogs with improved properties.

A key challenge in the synthesis of these molecules is the stereoselective construction of the dihydropyrrole ring and the installation of various substituents. acs.org Numerous synthetic methodologies have been developed to address these challenges. For example, the Paal-Knorr synthesis is a classical method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine. More modern approaches often involve transition metal-catalyzed reactions to form the heterocyclic ring with high efficiency and stereocontrol. acs.org

Semisynthesis, which starts from a readily available natural product or a synthetic intermediate, is another important strategy. This approach can be more efficient than a full total synthesis, particularly for complex molecules. For instance, derivatives of naturally occurring pyrrole alkaloids can be prepared to explore structure-activity relationships.

Biosynthetic Pathways and Enzymatic Transformations Leading to Dihydropyrrole Natural Products

Nature employs elegant and efficient enzymatic strategies to construct the 2,5-dihydropyrrole core of natural products. nih.govresearchgate.net The biosynthesis of many pyrrole and dihydropyrrole-containing alkaloids often originates from common amino acid precursors, such as proline, ornithine, and arginine. researchgate.net

For example, the biosynthesis of certain pyrrole-containing marine alkaloids is thought to involve the oxidative modification of proline. researchgate.net Enzymes such as oxidases and halogenases play crucial roles in these transformations. researchgate.net The study of these biosynthetic pathways is not only of fundamental scientific interest but also provides inspiration for the development of new biomimetic synthetic strategies. By understanding how nature assembles these complex molecules, chemists can design more efficient and environmentally friendly synthetic routes.

The elucidation of biosynthetic gene clusters responsible for the production of these natural products has provided valuable insights into the enzymatic machinery involved. mdpi.comnih.gov This knowledge can be harnessed for the engineered biosynthesis of these compounds in microbial hosts, offering a sustainable alternative to chemical synthesis or extraction from natural sources. nih.gov

Future Research Directions and Unexplored Avenues in 2 Propyl 2,5 Dihydro 1h Pyrrole Chemistry

Development of Next-Generation Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to produce specific enantiomers of 2-Propyl-2,5-dihydro-1H-pyrrole is a critical area for future research. While various methods exist for the synthesis of substituted pyrrolines, many result in racemic or diastereomeric mixtures. nih.govnih.gov Future efforts should focus on catalytic asymmetric methods that can deliver high yields and enantiomeric excesses of the desired stereoisomer.

Promising strategies could involve the adaptation of existing enantioselective syntheses of related pyrroline (B1223166) derivatives. For instance, light-driven, atom-economical processes using chiral-at-rhodium catalysts have been successful in producing enantiomerically enriched 1-pyrroline (B1209420) derivatives and could be explored for 2-propyl-substituted analogs. nih.gov Similarly, formal [3+2] cycloaddition reactions, catalyzed by chiral Lewis acids like (R)-BINOL·SnCl(4), have shown high enantioselectivity in the synthesis of pyrroloindolines and could be adapted for the synthesis of this compound. capes.gov.brnih.gov Asymmetric gold-ligand cooperative catalysis is another avenue, which has been used to transform propargylic sulfonamides into chiral 3-pyrrolines with excellent diastereoselectivities. organic-chemistry.org

Table 1: Potential Enantioselective Synthetic Strategies for this compound

| Catalytic System | Precursors | Potential Advantages |

| Chiral-at-rhodium catalyst | Acyl heterocycles and ketimines | Atom-economical, light-driven |

| (R)-BINOL·SnCl(4) | C(3)-substituted indoles and 2-amidoacrylates | High enantioselectivity, one-step synthesis |

| Asymmetric gold-ligand cooperative catalysis | Propargylic sulfonamides | Excellent diastereoselectivity |

| Silver-catalyzed cyclization | Allenic amino acids | Transfer of chiral information |

Exploration of Novel Reactivity Patterns and Advanced Chemical Transformations

The 2,5-dihydro-1H-pyrrole ring system is a versatile intermediate for further chemical transformations. Future research should delve into the unique reactivity of the 2-propyl substituent and the double bond within the ring. This could lead to the discovery of novel chemical reactions and the synthesis of a wider array of derivatives with potentially interesting properties.

Key areas of exploration include:

Functionalization of the double bond: Reactions such as epoxidation, dihydroxylation, and aziridination could introduce new stereocenters and functional groups.

Modification of the propyl group: Selective oxidation or halogenation of the propyl side chain could provide handles for further synthetic manipulations.

Ring-opening and ring-expansion reactions: Investigating the conditions under which the pyrroline ring can be opened or expanded would provide access to different heterocyclic scaffolds.

[3+2] Cycloaddition Reactions: The use of this compound as a dipolarophile in [3+2] cycloaddition reactions with nitrones or azomethine ylides could lead to the synthesis of novel bicyclic nitrogen-containing heterocycles.

These investigations will not only expand the chemical space accessible from this compound but also contribute to a more fundamental understanding of the reactivity of substituted pyrrolines.

Integration into Hybrid Systems for Supramolecular and Nanomaterial Applications

Future research in this area could focus on:

Coordination polymers and metal-organic frameworks (MOFs): The synthesis of MOFs incorporating this compound as a linker could lead to materials with interesting catalytic, sensing, or gas storage properties. The study of dipyrrolyldiketone (B14134854) Cu(II) complexes has shown how pyrrole (B145914) units can form planar geometries and stack in the solid state, a principle that could be extended. nih.gov

Self-assembled monolayers (SAMs): The attachment of this compound derivatives to surfaces could be used to modify surface properties, for example, to create biocompatible coatings or sensors.

Dendrimers and polymers: The incorporation of the pyrroline unit into the backbone or as a peripheral group in dendrimers and polymers could lead to new materials with tailored properties for applications in drug delivery or materials science. The formation of supramolecular networks through hydrogen bonding and stacking interactions is a key principle to explore. rsc.org

Identification of Undiscovered Biological Targets and Deeper Mechanistic Elucidation

Pyrroline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.netmdpi.com A significant future research direction will be the systematic biological screening of this compound and its derivatives to identify novel biological targets.

This research should involve:

High-throughput screening: Testing the compound against a broad range of biological assays to identify potential therapeutic areas.

Target identification and validation: Once a biological activity is observed, identifying the specific protein or pathway that the compound interacts with.

Mechanism of action studies: Elucidating how the compound exerts its biological effect at the molecular level. For example, some pyrroline derivatives have been found to induce apoptosis in cancer cells. nih.govnih.gov

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related compounds to understand how structural modifications affect biological activity. This can guide the design of more potent and selective drug candidates. mdpi.com

Table 2: Potential Biological Activities of this compound Derivatives

| Potential Activity | Rationale |

| Anticancer | Many pyrroline derivatives exhibit antiproliferative effects in cancer cell lines. nih.govnih.gov |

| Anti-inflammatory | Pyrrole-2,5-dione derivatives have shown significant anti-inflammatory properties. mdpi.com |

| Antimicrobial | The pyrrole scaffold is present in many compounds with antibacterial and antifungal activity. |

| Neurological | The pyrrolidine (B122466) ring is a core structure in many neurologically active compounds. |

Expansion of Non-Biological Applications in Advanced Chemical Technologies

Beyond its potential in medicine, this compound could find applications in various advanced chemical technologies. The unique electronic and structural properties of the pyrroline ring can be harnessed for use in materials science and catalysis.

Future research could explore its use as:

An organic semiconductor: The π-system of the pyrroline ring, when appropriately substituted and incorporated into polymers, could lead to materials with semiconducting properties for use in organic electronics.

A corrosion inhibitor: The nitrogen atom in the pyrroline ring could coordinate to metal surfaces, forming a protective layer that inhibits corrosion.

A building block for ionic liquids: The quaternization of the nitrogen atom could lead to the formation of novel ionic liquids with unique properties.

A ligand in catalysis: The pyrroline ring can be part of a larger ligand structure for transition metal catalysts, influencing the catalyst's activity and selectivity.

The exploration of these non-biological applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers.

Q & A

Q. What are the common synthetic routes for 2-Propyl-2,5-dihydro-1H-pyrrole, and how can reaction conditions be optimized?

The compound can be synthesized via the Wittig reaction , where 2-bromoethylpentanoate reacts with acrolein in the presence of a palladium catalyst to yield the diene structure . Another method involves base-assisted cyclization of α,β-unsaturated imines, optimized by adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reagents like aryl diazonium salts . Purity is typically achieved through column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogenation patterns and substituent positions (e.g., δ 5.2–5.8 ppm for dihydro protons) .